Product packaging for Diethyl 5-aminoisophthalate(Cat. No.:)

Diethyl 5-aminoisophthalate

Cat. No.: B7760727
M. Wt: 237.25 g/mol
InChI Key: VQRVPAXIXNQFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Chemical Structure Considerations

The systematic naming and structural representation of Diethyl 5-aminoisophthalate are fundamental to understanding its chemical behavior. According to IUPAC nomenclature, the compound is named diethyl 5-aminobenzene-1,3-dicarboxylate . Other common synonyms include 5-aminoisophthalic acid diethyl ester and 5-aminobenzene-1,3-dicarboxylic acid diethyl ester. chemical-suppliers.eu

The molecule's core is a benzene (B151609) ring, substituted at positions 1, 3, and 5. The carboxyl groups are located at positions 1 and 3, defining it as an isophthalate (B1238265) derivative. An amino group (-NH₂) is present at the 5-position. The carboxylic acid groups are esterified with ethanol (B145695), forming two ethyl ester functionalities (-COOCH₂CH₃). The spatial arrangement of these groups, particularly the meta-orientation of the ester groups, influences the molecule's geometry and reactivity. The presence of the electron-donating amino group and the electron-withdrawing ester groups creates a unique electronic environment on the aromatic ring, which is key to its application in areas like fluorescent probes. nih.gov

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number42122-73-6 chemical-suppliers.eubldpharm.comhoweipharm.com
Molecular FormulaC₁₂H₁₅NO₄ chemical-suppliers.euhoweipharm.comchemicalbook.com
Molecular Weight237.25 g/mol chemicalbook.com
Synonyms5-aminobenzene-1,3-dicarboxylic acid diethyl ester; 5-aminoisophthalic acid diethyl ester; diethyl 5-aminobenzene-1,3-dicarboxylate chemical-suppliers.eu

Historical Context and Evolution of Research on Isophthalate Derivatives

The study of isophthalate derivatives is intrinsically linked to the development of polymer chemistry. As early as the 19th century, chemists began experimenting with polycondensation reactions. lboro.ac.uk However, it was the foundational work in the early to mid-20th century that established polyesters as a major class of commercial polymers. Isophthalic acid, along with its isomers terephthalic acid and phthalic acid, became crucial monomers for producing materials like unsaturated polyester (B1180765) resins and high-performance polymers. nih.gov

Initially, research focused on the bulk properties of polymers derived from these simple aromatic dicarboxylic acids. Over time, the focus has shifted towards creating more complex and functional materials. The introduction of additional functional groups onto the isophthalate scaffold, such as the amino group in this compound, opened new avenues of research. Scientists began to explore how these functionalized monomers could be used to create materials with tailored properties. This led to the development of ligands for coordination chemistry and the synthesis of metal-organic frameworks (MOFs), where the amino group can be used for post-synthetic modification or to tune the electronic properties of the framework. researchgate.netnih.gov The evolution of research on isophthalate derivatives showcases a progression from simple structural polymers to highly functional and complex supramolecular systems. acs.org

Significance of the Amino and Ester Functionalities in Advanced Organic Synthesis

The synthetic versatility of this compound stems directly from its constituent amino and ester functional groups. Each group offers distinct reactivity, allowing for a wide range of chemical transformations.

The amino group (-NH₂) is a primary aromatic amine, which makes it a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. More importantly, it is a key nucleophile. This allows it to react with electrophiles to form a variety of new bonds. For instance, it can react with acyl chlorides or anhydrides to form amides, or with aldehydes and ketones to form Schiff bases (imines). researchgate.net This reactivity is fundamental to its use as a building block for more complex ligands and polymers. ontosight.ai Furthermore, the amino group can be a site for post-synthetic modification in larger structures like MOFs. In organic synthesis, amino groups can also be protected to prevent unwanted reactions while other parts of the molecule are being modified, a common strategy in multi-step synthesis. organic-chemistry.orgunivpancasila.ac.id

The ester functionalities (-COOC₂H₅) are also highly significant. Esters are generally less reactive than acid chlorides or anhydrides, which makes them stable under a variety of reaction conditions. libretexts.org They can undergo nucleophilic acyl substitution, although typically under more forcing conditions than more reactive carboxylic acid derivatives. Key reactions include:

Hydrolysis: Conversion back to the carboxylic acid (5-aminoisophthalic acid) under acidic or basic conditions. This is often a crucial step in the synthesis of MOFs where the carboxylate form of the ligand is required for coordination to metal ions. rsc.org

Transesterification: Reaction with a different alcohol to form a new ester.

Aminolysis: Reaction with an amine to form an amide, though this is often less efficient than using an acid chloride. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the esters to primary alcohols. libretexts.org

The interplay between the nucleophilic amino group and the electrophilic carbonyl carbon of the ester groups allows for the strategic construction of intricate molecules, making this compound a valuable intermediate in advanced organic synthesis. mdpi.com

Current Research Landscape and Future Directions for this compound

Current research on this compound and its parent acid, 5-aminoisophthalic acid, is vibrant and expanding, primarily focusing on materials science and supramolecular chemistry.

A major area of application is in the synthesis of Metal-Organic Frameworks (MOFs) . The dicarboxylate nature of the parent acid makes it an excellent linker for connecting metal ions or clusters into porous, crystalline networks. acs.org The amino group provides an additional functional handle that can be used to tune the properties of the MOF, such as its affinity for specific gases or its catalytic activity. nih.govresearchgate.net Researchers are designing MOFs based on 5-aminoisophthalic acid for applications in gas storage, separation, and catalysis. researchgate.net For example, dysprosium-based MOFs using this ligand have been investigated for their luminescence properties and potential as chemical sensors. mdpi.com

Another significant research direction is the development of fluorescent chemosensors . The inherent electronic structure of this compound, with its electron-donating amino group and electron-withdrawing ester groups, makes it a candidate for studies on excited-state intramolecular charge transfer (ESICT). nih.gov This photophysical phenomenon is the basis for creating molecules that can detect specific analytes, such as metal ions or changes in pH, through a change in their fluorescence. nih.govnih.gov For instance, Schiff bases derived from this compound have been shown to act as selective chemodosimeters for mercury ions. researchgate.net

Future research will likely continue to build on these foundations. The tunability of the amino and ester groups suggests that a wide array of new derivatives can be synthesized. This could lead to:

Advanced MOFs: Creating frameworks with increasingly complex pore environments and functionalities for highly selective gas separations, targeted drug delivery, or efficient heterogeneous catalysis.

Novel Sensors: Developing more sensitive and selective fluorescent probes for environmental monitoring and biomedical diagnostics.

Polymer Chemistry: Using it as a functional monomer to create specialty polymers with enhanced thermal stability, specific recognition capabilities, or unique optoelectronic properties. ontosight.ai

Medicinal Chemistry: Exploring derivatives as ligands for biological targets. Research has already shown that related isophthalic acid derivatives can target the C1 domain of protein kinase C, indicating potential therapeutic applications. helsinki.fiacs.org

The versatility and synthetic accessibility of this compound ensure its continued importance as a building block in the ongoing quest for new functional materials and molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B7760727 Diethyl 5-aminoisophthalate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 5-aminobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRVPAXIXNQFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Diethyl 5 Aminoisophthalate

Conventional Synthetic Routes and Their Mechanistic Elucidation

The traditional synthesis of Diethyl 5-aminoisophthalate is a multi-step process that typically involves the initial formation of the isophthalate (B1238265) ester followed by the introduction of the amino group onto the aromatic ring. This stepwise approach allows for controlled functionalization and purification of intermediates.

Esterification Reactions for the Isophthalate Moiety

The formation of the diethyl ester functionalities is commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves treating the corresponding carboxylic acid with an excess of ethanol (B145695). In the context of this compound, the starting material is typically 5-aminoisophthalic acid. chemicalbook.comsigmaaldrich.com The reaction is driven to completion by removing the water formed during the condensation, often by azeotropic distillation.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (such as sulfuric acid), which increases the electrophilicity of the carbonyl carbon. A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester and regenerates the acid catalyst. This process is repeated for the second carboxylic acid group on the isophthalic acid backbone.

An alternative precursor is 5-nitroisophthalic acid, which can be esterified under similar conditions to produce Diethyl 5-nitroisophthalate. chemicalbook.comrichmanchemical.com This intermediate is then carried forward to the reduction step.

Table 1: Comparison of Starting Materials for Esterification

Starting MaterialIntermediate/ProductKey Features
5-Aminoisophthalic acidThis compoundDirect esterification to the final product. chemicalbook.com
5-Nitroisophthalic acidDiethyl 5-nitroisophthalateEsterification precedes the introduction of the amino group. richmanchemical.com

Introduction of the Amino Group via Reduction of Nitro Precursors

The most common and effective strategy for introducing the amino group at the 5-position of the isophthalate ring is through the reduction of a nitro group precursor. This method is widely used in aromatic chemistry due to the accessibility of nitroarenes via electrophilic aromatic nitration. The precursor, Diethyl 5-nitroisophthalate, is synthesized by the esterification of 5-nitroisophthalic acid. chemicalbook.com

Catalytic hydrogenation is a preferred method for the reduction of nitroarenes due to its high efficiency, selectivity, and the clean nature of the reaction, which typically produces water as the only byproduct. This process involves the use of hydrogen gas in the presence of a metal catalyst.

A common procedure for a related compound, Dimethyl 5-aminoisophthalate, involves the hydrogenation of Dimethyl 5-nitroisophthalate using a 5% Palladium on carbon (Pd/C) catalyst in a solvent mixture of methanol (B129727) and hydrochloric acid. guidechem.com The reaction proceeds under a hydrogen atmosphere, and upon completion, the catalyst is filtered off. The product is then isolated by neutralization and crystallization, often achieving high yields. For instance, one method reports a 92% yield for the synthesis of Dimethyl 5-aminoisophthalate via this route. guidechem.com

Other reducing agents can also be employed. For example, 5-aminoisophthalic acid can be prepared from 5-nitroisophthalic acid using hydrazine (B178648) hydrate (B1144303) with a nickel catalyst or via reduction with sodium disulfide. chemicalbook.comgoogle.com These methods, while effective, can involve more complex workup procedures compared to catalytic hydrogenation.

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing complex organic molecules, including heterocyclic compounds related to this compound.

One-Pot Reaction Strategies

One-pot reactions, or tandem reactions, offer significant advantages by combining multiple synthetic steps into a single operation without isolating intermediates. This approach reduces solvent waste, energy consumption, and reaction time. While a specific one-pot synthesis for this compound is not prominently detailed, the principles are widely applied in the synthesis of related heterocyclic structures like isoindolinones and pyrazoles. nih.govorganic-chemistry.org For example, efficient one-pot, three-component reactions have been developed for synthesizing N′-aryl-N-cyanoformamidines, which demonstrates the power of this strategy in constructing complex molecules from simple precursors in high yields. The development of such a process for this compound would likely involve the simultaneous or sequential addition of reagents for esterification and nitro group reduction in a single reaction vessel.

Environmentally Friendly Methods for Isoindoline Compound Synthesis

Isoindolines and their derivatives are an important class of nitrogen-containing heterocycles that can be synthesized from precursors like this compound. mdpi.com Green chemistry principles are increasingly being applied to the synthesis of these compounds. rsc.org

Recent advancements include the development of tandem reactions and the use of environmentally benign solvents and catalysts. rsc.org For instance, a green approach for synthesizing isoindolinones involves a tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated esters using an organocatalyst in green solvents. rsc.org This method allows for good to excellent yields without the need for tedious column chromatography, and both the catalyst and solvents can be recycled. rsc.org Another approach describes a solventless reaction between phenylethylamine and phthalic anhydride (B1165640) under simple heating to produce isoindoline-1,3-diones, highlighting a move away from volatile organic solvents. researchgate.net Furthermore, strategies are being developed to upgrade biomass-derived materials, such as furfurals, into renewable isoindolinones through intramolecular cycloaromatization strategies, showcasing a shift towards sustainable feedstocks. rsc.org These methodologies represent the forefront of environmentally friendly synthesis in this area of chemistry.

Synthesis of this compound from Precursors

The creation of this compound is primarily achieved through the direct esterification of its corresponding carboxylic acid precursor.

From 5-Aminoisophthalic Acid

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification of 5-Aminoisophthalic Acid. This acid-catalyzed reaction involves treating the dicarboxylic acid with an excess of ethanol, which serves as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is essential to protonate the carbonyl oxygen of the carboxylic acid groups, thereby increasing their electrophilicity and facilitating nucleophilic attack by the ethanol molecules.

A parallel synthesis for the methyl analogue, Dimethyl 5-aminoisophthalate, involves dissolving 5-Aminoisophthalic acid in methanol and adding a catalytic amount of concentrated H₂SO₄, followed by refluxing the solution overnight. After the reaction, the solvent is removed, and the product is worked up by dissolving it in an organic solvent like ethyl acetate (B1210297), washing with a basic solution such as sodium bicarbonate to neutralize the acid catalyst, and then drying and evaporating the solvent to yield the final product. This procedure is directly analogous to the synthesis of the diethyl ester.

Table 1: Reaction Parameters for the Esterification of 5-Aminoisophthalic Acid

ParameterValue/Condition
Starting Material 5-Aminoisophthalic Acid
Reagent Ethanol (excess)
Catalyst Concentrated H₂SO₄ or HCl
Reaction Type Fischer-Speier Esterification
Typical Conditions Reflux

From Malononitrile (B47326) Dimer and Dimethyl 5-Aminoisophthalate (for derivatives)

Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) is a highly functionalized and reactive molecule that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.net Its utility lies in its multiple nucleophilic and electrophilic sites, which allow it to participate in various cyclization and condensation reactions. It is particularly prominent in multicomponent reactions for the diversity-oriented synthesis of complex molecular scaffolds. nih.gov

While direct synthesis of this compound from this precursor is not a standard route, the reactivity of malononitrile dimer can be harnessed to produce complex derivatives starting from a related compound like Dimethyl 5-aminoisophthalate. For instance, the amino group of the isophthalate ester could be chemically modified to introduce a reactive moiety that would then undergo a cyclocondensation reaction with the malononitrile dimer. Such strategies are employed to build fused heterocyclic systems, for example, substituted pyridine (B92270) or pyrimidine (B1678525) rings, onto an existing aromatic core. These reactions often proceed through cascade or domino sequences, efficiently constructing intricate molecular architectures from simple starting materials. nih.gov

Derivatization Strategies Utilizing this compound as a Building Block

The chemical structure of this compound, featuring a nucleophilic primary aromatic amine and two ester functionalities on a benzene (B151609) ring, makes it an excellent starting material for the synthesis of more complex molecules and functional materials.

Formation of Schiff Bases

The primary amino group (-NH₂) on the aromatic ring of this compound is a key functional group for derivatization, most notably through the formation of Schiff bases (or imines). Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or a ketone. derpharmachemica.comijacskros.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. nih.govnih.gov

By reacting this compound with various aromatic or aliphatic aldehydes, a diverse library of Schiff base derivatives can be synthesized. The general procedure involves mixing the amine and the aldehyde (or ketone) in a suitable solvent, often with a catalytic amount of acid, and heating the mixture, frequently with azeotropic removal of water to drive the reaction to completion. nih.gov The resulting imine products incorporate the structural features of the chosen carbonyl compound, allowing for the systematic modification of the molecule's steric and electronic properties.

Table 2: General Synthesis of Schiff Bases from this compound

Reactant 1Reactant 2ProductReaction Type
This compoundAldehyde (R-CHO) or Ketone (R₂C=O)Diethyl 5-(alkylidene/benzylideneamino)isophthalateCondensation

Introduction of Halogen Substituents

The aromatic ring of this compound can be further functionalized through the introduction of halogen atoms. Halogenation can significantly alter the electronic properties of the molecule and provide handles for further cross-coupling reactions. A notable example is the synthesis of Diethyl 5-amino-2,4,6-triiodoisophthalate. This derivative is prepared from 5-amino-2,4,6-triiodoisophthalic acid, which itself can be synthesized and then esterified. The presence of the bulky and electron-donating amino group, along with the carboxylate groups, directs the electrophilic substitution to the ortho and para positions. The steric hindrance from the iodine atoms can influence the reactivity of the adjacent ester groups.

Synthesis of Pyrido[4,3-d]pyrimidine Derivatives

Pyrido[4,3-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov The synthesis of these scaffolds can be envisioned using this compound as a key building block, although this requires a multi-step approach.

A plausible synthetic strategy would involve the modification of the isophthalate core to incorporate a pyridine ring, followed by the annulation of the pyrimidine ring. For instance, the amino group of this compound could be transformed into a leaving group via a Sandmeyer-type reaction, and a cyano group could be introduced. Subsequent chemical transformations could lead to the formation of an aminopyridine derivative. This intermediate, possessing an amino group adjacent to a carbonyl or cyano group, is a classic precursor for the construction of a pyrimidine ring. The pyrimidine ring is typically formed by condensation with reagents like formamide, guanidine, or urea (B33335), which provide the remaining atoms needed for the heterocycle. bu.edu.eg The synthesis of such fused systems often requires careful planning of the sequence of reactions to build the desired heterocyclic core. orgchemres.org

Formation of N-Bridged Compounds

The synthesis of N-bridged heterocyclic compounds from this compound represents an advanced application of this building block in creating complex, polycyclic systems. These reactions typically involve a multi-step sequence where the aniline (B41778) nitrogen participates in the formation of a new heterocyclic ring that bridges two positions of the molecule.

One conceptual approach involves the initial functionalization of the amino group, followed by an intramolecular cyclization. For instance, the amino group can be reacted with a reagent containing two electrophilic sites. This intermediate can then undergo a cyclization reaction, potentially involving one of the ester groups or the aromatic ring itself, to form a bridged structure. The specific nature of the bridging depends heavily on the choice of the cyclizing agent and the reaction conditions. While direct examples starting from this compound are not extensively documented in readily available literature, the general principles of heterocyclic synthesis suggest that reactions with reagents like α,ω-dihaloalkanes or other bifunctional molecules could lead to the formation of such bridged systems after initial N-alkylation.

Amidation Reactions and Formation of Amido-isophthalate Derivatives

The primary amino group of this compound is readily susceptible to acylation, leading to the formation of stable amide (or amido) linkages. This amidation is a fundamental transformation for introducing a wide variety of functional groups and for constructing larger molecules, such as polymers or macrocycles.

The most common method for forming amido-isophthalate derivatives involves the reaction of this compound with an acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Alternatively, direct coupling with a carboxylic acid can be achieved using a variety of modern coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amino group of the isophthalate.

A specific application of this reactivity is seen in the conversion of the amino group to an isocyanate (-N=C=O). For instance, the amino group of a related derivative, diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP), can be converted to the corresponding isocyanate. chemrxiv.org This highly reactive intermediate can then react with other nucleophiles, such as amines or alcohols, to form urea or carbamate (B1207046) derivatives, respectively. For example, the isocyanate of DEtTIIP readily reacts with the amino group of β-alanine ethyl ester to yield a complex urea derivative. chemrxiv.org

Table 1: Examples of Amidation and Related Reactions

Starting Material Reagent(s) Product Type
This compound Acyl Chloride / Base N-Acylamido-isophthalate
This compound Carboxylic Acid / Coupling Agent N-Acylamido-isophthalate
Diethyl 5-amino-2,4,6-triiodoisophthalate Phosgene equivalent (e.g., TCMC) Diethyl 5-isocyanato-2,4,6-triiodoisophthalate
Diethyl 5-isocyanato-2,4,6-triiodoisophthalate β-Alanine ethyl ester N,N'-linked Urea Derivative

Alkylation and Arylation Reactions

The nucleophilic character of the amino group in this compound also allows for the introduction of alkyl and aryl substituents through N-alkylation and N-arylation reactions. These reactions are crucial for modifying the electronic properties and steric environment of the molecule.

N-Alkylation typically involves the reaction of the amine with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base. The base is required to deprotonate the nitrogen atom, increasing its nucleophilicity, and to neutralize the resulting acid. Over-alkylation, leading to the formation of tertiary amines or even quaternary ammonium (B1175870) salts, can be a competing side reaction, and controlling the stoichiometry and reaction conditions is often necessary to achieve selective mono-alkylation. nih.gov

N-Arylation reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming a carbon-nitrogen bond between an aromatic amine and an aryl halide. This transition-metal-catalyzed cross-coupling reaction typically employs a palladium or copper catalyst with a suitable ligand and a base. This methodology allows for the synthesis of diarylamine derivatives of this compound, which would be challenging to prepare using classical methods.

Hydrolysis of Aldimine and Ester Groups in Derivatives

The ester groups of this compound and its derivatives can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. This reaction is fundamental for converting the ester into a functional group that can participate in further reactions, such as amidation or salt formation.

Interestingly, the hydrolysis of the diethyl ester groups can be significantly influenced by the steric environment around them. In a study involving diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP), a derivative of the title compound, the two diethyl ester groups were found to be highly resistant to alkaline hydrolysis. chemrxiv.org This resistance is attributed to the "iodine shielding effect," where the bulky iodine atoms adjacent to the ester groups sterically hinder the approach of the nucleophilic hydroxide (B78521) ion. chemrxiv.org In a derivative where an external ester group was present on a side chain attached to the amino group, selective hydrolysis of the external ester was achieved while the isophthalate esters remained intact. chemrxiv.org

Aldimine Formation and Hydrolysis: The primary amino group can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. This reaction is typically reversible and catalyzed by either acid or base. The resulting C=N double bond of the aldimine can be subsequently hydrolyzed back to the original amine and carbonyl compound by treatment with aqueous acid. This formation and hydrolysis of an imine group can be used as a protecting strategy for the amino group during other synthetic transformations.

Table 2: Hydrolysis of this compound Derivatives

Derivative Reaction Condition Observation Reference
Diethyl 5-amino-2,4,6-triiodoisophthalate Alkaline Hydrolysis Ester groups are highly resistant to hydrolysis chemrxiv.org
DEtTIIP-CO-βAla-OEt Alkaline Hydrolysis Selective hydrolysis of the β-alanine ethyl ester chemrxiv.org
Aldimine Derivative Aqueous Acid Hydrolysis of C=N bond to regenerate the amine General Reaction

Purification and Isolation Techniques in Synthetic Procedures

The successful synthesis of this compound and its derivatives relies on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the physical and chemical properties of the desired compound, such as its polarity, solubility, and crystallinity.

For the closely related Dimethyl 5-aminoisophthalate, several standard laboratory techniques have been proven effective and are directly applicable to the diethyl analog. guidechem.com

Extraction: After a reaction, the product is often worked up by diluting the reaction mixture with a suitable organic solvent, such as ethyl acetate, and washing it with aqueous solutions. A wash with a mild base, like a sodium bicarbonate solution, is effective for removing acidic impurities. Subsequent washes with water and brine are used to remove water-soluble impurities and residual base. guidechem.com

Drying: The organic layer containing the product is typically dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄), to remove any dissolved water before solvent evaporation. guidechem.com

Column Chromatography: For separating the desired product from impurities with different polarities, column chromatography is a powerful tool. A common stationary phase is silica (B1680970) gel, and the mobile phase is often a mixture of non-polar and polar solvents, such as a hexane-ethyl acetate mixture. The components of the mixture travel through the column at different rates, allowing for their separation. guidechem.com

Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving impurities behind in the solution. For a derivative of this compound, recrystallization from a solvent system like ethyl acetate and n-hexane has been reported. chemrxiv.org

Filtration: Solid products, whether obtained from precipitation or recrystallization, are isolated from the liquid phase by filtration, often under vacuum. The isolated solid is typically washed with a small amount of cold solvent to remove any remaining impurities. chemrxiv.orgguidechem.com

These techniques can be used individually or in combination to achieve the desired level of purity for this compound and its various synthetic derivatives.

Advanced Spectroscopic and Structural Characterization of Diethyl 5 Aminoisophthalate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules. For Diethyl 5-aminoisophthalate, both ¹H and ¹³C NMR spectra provide critical information about its distinct chemical environment.

¹H NMR Spectral Analysis

¹³C NMR Spectral Analysis

Similar to the proton NMR data, specific experimental ¹³C NMR spectral data for this compound is not widely reported. A theoretical analysis would predict distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester groups would be expected to resonate at the most downfield region (around δ 165-175 ppm). The aromatic carbons would appear in the range of δ 110-150 ppm, with variations based on their substitution. The carbons of the ethyl groups, the methylene (B1212753) (-CH₂) and methyl (-CH₃) carbons, would be observed in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS fragmentation data for this compound is not extensively documented. In a typical positive-ion mode ESI-MS experiment, the molecule would be expected to be observed as a protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

While specific experimental HRMS data for this compound is not available, this technique would be crucial for confirming its elemental composition. The exact mass of the protonated molecule [M+H]⁺ would be measured with high accuracy, allowing for the unambiguous determination of its molecular formula as C₁₂H₁₆NO₄⁺.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display several characteristic absorption bands. Key vibrational modes would include the N-H stretching of the primary amine group (typically around 3300-3500 cm⁻¹), the C-H stretching of the aromatic ring and the ethyl groups (around 2850-3100 cm⁻¹), and a strong C=O stretching absorption for the ester carbonyl groups (around 1700-1730 cm⁻¹). Additionally, C-O stretching and aromatic C=C bending vibrations would be observed in the fingerprint region of the spectrum.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides crucial information about the electronic transitions within a molecule. UV/Vis spectroscopy probes the transitions from the ground state to excited states, while fluorescence spectroscopy examines the emission of light as the molecule relaxes from an excited state back to the ground state.

The UV/Vis absorption spectrum of this compound is characterized by electronic transitions within the aromatic system, which is substituted with both an electron-donating amino group and electron-withdrawing ester groups. The position of the absorption maxima (λmax) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

While specific λmax values for this compound in a range of solvents are not extensively reported, studies on similar aromatic compounds with donor-acceptor groups show a bathochromic (red) shift in the absorption maximum as the solvent polarity increases. This is because more polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition.

For a derivative of 5-aminoisophthalic acid, a prominent absorption peak was observed at a λmax of 296 nm. It is expected that this compound would exhibit absorption bands in the UV region, likely with a π-π* transition characteristic of the substituted benzene (B151609) ring. The exact position of these bands would be influenced by the solvent environment.

Solvent Expected Effect on λmax Rationale
Non-polar (e.g., Hexane)Shorter wavelength (blue-shift)Minimal stabilization of the excited state.
Polar aprotic (e.g., Acetonitrile)Intermediate wavelengthModerate stabilization of the excited state.
Polar protic (e.g., Ethanol)Longer wavelength (red-shift)Strong stabilization of the excited state through hydrogen bonding.

Molecules that absorb UV or visible light may release the absorbed energy in the form of fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.

The fluorescence properties of this compound are expected to be influenced by the nature of the solvent. Similar to the absorption spectrum, the emission maximum is likely to exhibit a bathochromic shift with increasing solvent polarity. This is due to the stabilization of the polar excited state by the polar solvent molecules.

The quantum yield of fluorescence can be significantly affected by the solvent environment. For instance, in protic solvents like ethanol (B145695), the formation of hydrogen bonds can lead to a higher quantum yield by stabilizing the excited state and reducing non-radiative decay pathways.

While specific fluorescence data for this compound is scarce, a study on a fluorescent chemosensor based on 5-aminoisophthalate demonstrated significant changes in fluorescence intensity upon binding with metal ions. This suggests that the aminoisophthalate core can be a component of fluorescent systems.

Solvent Polarity Expected Emission Maximum Expected Quantum Yield
IncreasingRed-shift (longer wavelength)Variable, may increase in protic solvents

Excited-State Intramolecular Charge Transfer (ESICT) is a process that can occur in molecules containing both an electron-donating group and an electron-accepting group linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state with a large dipole moment.

This compound possesses the structural requirements for ESICT, with the amino group serving as the electron donor and the two ester groups acting as electron acceptors, all attached to a central benzene ring. In non-polar solvents, the emission is expected from a locally excited (LE) state. In contrast, in polar solvents, the charge-separated ESICT state is stabilized, leading to a new, red-shifted emission band. This dual fluorescence is a characteristic feature of molecules undergoing ESICT.

The ESICT process can be influenced by factors such as solvent polarity, viscosity, and temperature. In some cases, a twisted intramolecular charge transfer (TICT) state may be formed, where the donor and acceptor groups twist relative to each other in the excited state. This twisting can lead to non-radiative decay and a lower fluorescence quantum yield. The study of ESICT in aminophthalate esters could provide insights into their potential applications in fluorescent probes and molecular sensors.

X-ray Diffraction Studies

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself has not been reported, the structure of a closely related derivative, Diethyl 5-(2-cyanophenoxy)isophthalate, has been determined by single-crystal X-ray diffraction. This structure provides valuable information about the conformation of the diethyl isophthalate (B1238265) moiety.

In the crystal structure of Diethyl 5-(2-cyanophenoxy)isophthalate, the molecule is non-planar. There is a significant dihedral angle of 82.38(4)° between the plane of the isophthalate ring and the cyanophenoxy group. The molecule is bent at the ether linkage, with a Caryl-O-Caryl bond angle of 116.74(11)°. The crystal packing is stabilized by C-H···O hydrogen bonds and other weak intermolecular interactions, forming a supramolecular framework.

Based on this related structure, it can be inferred that the ester groups in this compound may not be coplanar with the benzene ring due to steric hindrance. The precise conformation would influence the extent of electronic communication between the amino and ester groups, which in turn affects the spectroscopic properties.

Crystallographic Data for Diethyl 5-(2-cyanophenoxy)isophthalate:

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (3)
b (Å)18.0987 (5)
c (Å)9.5432 (3)
β (°)108.345 (1)
Volume (ų)1658.11 (9)
Z4

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to assess the bulk crystallinity and phase purity of solid materials. This method is particularly valuable for characterizing novel compounds synthesized in powder form, providing insight into their long-range structural order. In the context of isophthalate derivatives, PXRD is employed to confirm whether a synthesized bulk material corresponds to a crystal structure determined by single-crystal X-ray analysis. The process involves comparing the experimental PXRD pattern obtained from the bulk sample with a pattern simulated from single-crystal X-ray diffraction data. researchgate.netbath.ac.uk A match between the peak positions and relative intensities of the experimental and simulated patterns confirms the phase purity of the bulk sample.

For instance, in the study of supramolecular cocrystals formed between 18-crown-6 (B118740) and 5-aminoisophthalic acid (a related precursor to this compound), PXRD was used to verify the bulk phase purity of the synthesized material. researchgate.net The congruence between the experimental pattern and the one simulated from the single-crystal data affirmed that the bulk sample consisted of the desired crystalline phase. This technique is crucial for ensuring that the properties and behavior attributed to a material are representative of the pure, crystalline compound rather than an amorphous phase or a mixture of crystalline forms.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. These experimental values are then compared against the theoretically calculated percentages based on the compound's proposed molecular formula. This comparison is critical for confirming the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₂H₁₅NO₄. The theoretical elemental composition can be calculated as follows:

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.0112144.1260.75
HydrogenH1.011515.156.39
NitrogenN14.01114.015.91
OxygenO16.00464.0027.00
Total 237.28 100.00

In practice, researchers synthesize derivatives of this compound and use elemental analysis to confirm their successful formation. For example, the elemental analysis of a hydrazone derivative of the corresponding dimethyl ester was reported with both calculated and experimentally found values, showing close agreement and thus verifying the synthesis. nih.gov

Table: Elemental Analysis Data for Dimethyl 5-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylate nih.gov

ElementCalculated (%)Found (%)
Carbon (C)48.2848.25
Hydrogen (H)3.473.41
Nitrogen (N)16.0916.03

Similarly, Schiff base derivatives of this compound and their metal complexes are routinely characterized by elemental analysis to confirm their composition and purity. nih.govresearchgate.net

Advanced Characterization Techniques for Supramolecular Assemblies

The ability of this compound and its derivatives to form larger, ordered structures, known as supramolecular assemblies, necessitates the use of advanced microscopic techniques to visualize their morphology and surface characteristics. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful tools for investigating these structures at the nanoscale.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. It is particularly useful for visualizing the assembly and molecular interactions of single molecules and supramolecular structures under near-native conditions. nih.gov The technique can reveal details about the surface morphology, such as the formation of fibrils, layers, or other organized patterns in thin films. researchgate.net For supramolecular assemblies derived from this compound, AFM would be an ideal tool to study how individual molecules organize on a substrate, providing insights into the architecture and dimensions of the resulting nanostructures.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is another vital technique for characterizing the surface morphology of materials. It uses a focused beam of electrons to generate images of a sample's surface, providing information on texture, shape, and size of microscopic and nanoscopic features. In the study of related compounds, such as the supramolecular cocrystals of 5-aminoisophthalic acid, SEM has been used to analyze the surface morphology of the resulting crystalline structures. researchgate.net This application demonstrates its utility in examining the external features of materials derived from the aminoisophthalate core, which can be crucial for understanding how these materials may interact with their environment in various applications.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and geometry of Diethyl 5-aminoisophthalate.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is employed to determine the optimized molecular geometry, where the molecule exists in its lowest energy state. For aromatic compounds like this compound, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

These calculations also provide valuable information about the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

In studies of related molecules, such as 5-aminoisophthalic acid and its dimethyl ester, DFT calculations have been successfully used to understand their electronic characteristics. For instance, calculations on 5-aminoisophthalic acid have shown different HOMO-LUMO gaps for its neutral, cationic, and anionic forms, which correlate with their observed UV-visible spectra. Similarly, for Dimethyl 5-aminoisophthalate, computational studies have been performed to analyze its molecular properties.

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Aminoisophthalate Derivatives
CompoundDFT FunctionalBasis SetReference
5-Aminoisophthalic AcidCAM-B3LYP6-31+G(d,p)
5-Phenylamino-isophthalic AcidB3LYP6-311++G(d,p)
Dimethyl 5-aminoisophthalateB3LYP6-31G(d,p)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to build the molecular orbitals.

For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice as it often provides a good balance between accuracy and computational cost. The CAM-B3LYP functional is a long-range corrected version of B3LYP and is particularly suitable for studying charge-transfer excitations.

The choice of basis set is also critical. Pople-style basis sets, such as 6-31G** (also denoted as 6-31G(d,p)), are commonly used. The "6-31G" part indicates the number of Gaussian functions used to describe the core and valence atomic orbitals. The asterisks (or the "(d,p)" notation) indicate the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These polarization functions allow for more flexibility in describing the shape of the electron density, which is important for accurately modeling chemical bonds and intermolecular interactions. For more precise calculations, larger basis sets like 6-311++G(d,p) may be employed, which include diffuse functions (the "++") to better describe the electron density far from the nucleus. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set is often used for systems containing heavier elements, but is less common for purely organic molecules.

Molecular Modelling and Dynamics Simulations

Molecular modelling and dynamics simulations are used to explore the conformational landscape and intermolecular interactions of this compound.

In the solid state and in solution, molecules of this compound can interact with each other and with other molecules through various non-covalent interactions. These include hydrogen bonding involving the amino group and the carbonyl oxygen atoms, as well as weaker interactions such as van der Waals forces and CH···π interactions. CH···π interactions are a type of non-covalent interaction where a C-H bond acts as a weak acid and interacts with the electron-rich π system of an aromatic ring.

The study of intermolecular interactions is crucial for understanding the crystal packing of the molecule and its aggregation behavior in solution. Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the crystal structure. In a study of cocrystals involving Dimethyl 5-aminoisophthalate, the analysis of intermolecular interactions was a key component.

Excited-State Dynamics and Charge Transfer Investigations

The photophysical properties of this compound, including its behavior upon absorption of light, can be investigated using computational methods that describe the electronic excited states.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of electronic transitions and simulating UV-visible absorption spectra. These calculations can help to understand the nature of the excited states and the transitions between them.

For molecules with both electron-donating (the amino group) and electron-withdrawing (the ester groups) substituents on an aromatic ring, intramolecular charge transfer (ICT) can occur upon photoexcitation. In this process, an electron is transferred from the donor part of the molecule to the acceptor part, leading to a highly polarized excited state. Computational studies can model this charge transfer process and predict its effects on the molecule's properties, such as its fluorescence.

Studies on related aminophthalate systems have demonstrated the importance of charge transfer phenomena. For example, investigations into charge-transfer complexes involving aminophthalates have been conducted to understand their electronic properties and potential applications. Furthermore, the dynamics of charge transfer in adenine/guanine dinucleotides have been studied computationally, highlighting the role of molecular conformation in these processes.

Computational Studies on Catalysis and Reaction Mechanisms

A comprehensive review of available scientific literature indicates a notable absence of specific computational studies focused on the catalysis and reaction mechanisms of this compound. While computational methods such as Density Functional Theory (DFT) are widely used to investigate catalytic processes and reaction pathways for a variety of organic compounds, dedicated theoretical studies elucidating the catalytic potential or detailed reaction kinetics of this compound are not readily found in published research. General computational studies on related isophthalate (B1238265) derivatives may exist, but direct computational analyses of this specific compound's role in catalysis are not extensively documented.

In Silico Studies for Specific Applications (e.g., chemosensing, biological interactions)

While broad computational studies on catalysis are not available, in silico methods have been employed to investigate the potential of derivatives of the core 5-aminoisophthalate structure in specific applications like chemosensing.

A notable example involves a fluorescent chemosensor synthesized using a 5-aminoisophthalate derivative. This chemosensor, a 5-aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole, was designed for the selective detection of copper (II) ions (Cu²⁺). In conjunction with experimental synthesis and analysis, in silico studies were performed to understand the interaction between the chemosensor and the metal ion.

The computational aspect of this research likely involved molecular modeling and quantum chemical calculations to:

Determine the stable conformation of the chemosensor molecule.

Investigate the binding site and coordination of the Cu²⁺ ion with the chemosensor.

Elucidate the mechanism of fluorescence enhancement upon binding with Cu²⁺.

Such in silico studies are crucial for the rational design of new chemosensors, providing insights into the structure-property relationships that govern their selectivity and sensitivity. The findings from these computational analyses support the experimental observations and help in optimizing the molecular structure for improved performance in applications like environmental monitoring or biological imaging.

Applications and Advanced Materials Science

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The 5-aminoisophthalate ligand, derived from Diethyl 5-aminoisophthalate, is a highly effective component in the synthesis of coordination polymers due to its multiple coordination sites—two carboxylate groups and an amino function. mdpi.comresearchgate.net This allows for the formation of a wide array of structurally diverse frameworks with tunable properties.

Coordination polymers based on the 5-aminoisophthalate ligand have been successfully synthesized with a variety of divalent metal ions, typically under hydrothermal or solvothermal conditions. nih.govresearchgate.net These methods facilitate the self-assembly of metal ions and the organic ligand into crystalline structures. The resulting materials are characterized using techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional structure, Fourier-transform infrared spectroscopy (FT-IR) to confirm the coordination of the ligand, and thermogravimetric analysis (TGA) to assess their thermal stability. researchgate.netresearchgate.net

Researchers have synthesized a range of these compounds, revealing remarkable structural diversity. For instance, isostructural two-dimensional (2D) wave-like networks have been created with Zn(II), Co(II), and Ni(II). researchgate.net Hydrothermal synthesis has also yielded coordination polymers of Ni(II) and Cd(II), where the 5-aminoisophthalate ligand adopts different coordination modes, leading to varied structural outcomes. nih.gov The choice of metal ion plays a crucial role in the final architecture; studies with alkaline-earth metals have produced discrete 0D complexes with Mg(II), 1D chain structures with Ca(II), and 2D layered arrangements with Ba(II), all from the same ligand. mdpi.com

Metal IonResulting Compound ExampleDimensionalityCoordination GeometryReference
Ni(II)[Ni(aip)(H₂O)]2DDistorted Octahedral researchgate.net
Co(II)[Co(aip)(H₂O)]2DDistorted Octahedral researchgate.net
Zn(II)[Zn(aip)(H₂O)]2DDistorted Octahedral researchgate.net
Cd(II){[Cd(μ₃-aipa)(2,2′-H₂biim)]·H₂O}ₙ-Distorted Trigonal Bipyramidal nih.gov
Cu(II)[Cu(3-bpcb)₀.₅(5-AIP)]·2H₂O2D Double-Layer- ias.ac.in
Ca(II)[Ca(aip)(H₂O)₂]·(H₂O)1D Chain- mdpi.com
Ba(II)[Ba(aip)(H₂O)]2D Layer- mdpi.com

In the assembly of Metal-Organic Frameworks, this compound functions as a pro-ligand, yielding the 5-aminoisophthalate (aip²⁻) anion that serves as a versatile multidentate linker. mdpi.com The aip²⁻ ligand can bridge multiple metal centers through its carboxylate groups, while the amino group can either remain free or participate in hydrogen bonding, influencing the framework's properties and topology. mdpi.comresearchgate.net The flexibility of the ligand and its various potential coordination modes are critical in dictating the final structure, enabling the construction of frameworks with diverse dimensionalities, from discrete molecules (0D) to chains (1D), layers (2D), and complex three-dimensional (3D) networks. mdpi.comnih.gov The presence of the amino group also provides a site for post-synthetic modification, allowing for the introduction of new functionalities into the MOF. researchgate.net

Coordination polymers and MOFs constructed from d¹⁰ metal ions like Zn(II) and Cd(II) with organic ligands are known for their potential luminescent properties. frontiersin.org Frameworks incorporating the 5-aminoisophthalate ligand are no exception and often exhibit fluorescence. ias.ac.inmdpi.com The luminescent behavior typically originates from the organic ligand itself and can be influenced by the coordinated metal ion. mdpi.com

For example, cadmium-based coordination polymers incorporating 5-aminoisophthalate have been shown to be promising fluorescent materials. ias.ac.in Furthermore, novel MOFs based on dysprosium and the 5-aminoisophthalate ligand display intense photoluminescence in the solid state at room temperature. mdpi.com These materials demonstrate a sensory capacity, where the luminescent signal varies depending on the solvent to which the framework is exposed, paving the way for their use as chemical sensors. mdpi.com The study of these materials contributes to the development of novel luminescent materials for applications in sensing, displays, and lighting. rsc.org

Metal Ion / LanthanideFramework TypeLuminescence FeaturePotential ApplicationReference
Cd(II)Coordination PolymerSolid-state fluorescenceFluorescent materials ias.ac.in
Dy(III)MOFIntense solid-state photoluminescenceChemical sensors mdpi.com
Pb(II)Coordination PolymerPhotoluminescenceOptical materials researchgate.net
Zn(II)MOFFluorescence for sensing Cu²⁺ and Ag⁺Fluorescent sensors frontiersin.org

The formation of coordination compounds from 5-aminoisophthalate and metal ions often results in intricate supramolecular architectures. While the primary coordination bonds between the metal ions and carboxylate groups define the initial dimensionality of the structure (e.g., 1D chains or 2D layers), weaker intermolecular forces, particularly hydrogen bonds, play a crucial role in organizing these primary structures into higher-dimensional frameworks. mdpi.comias.ac.in

The amino group of the aip²⁻ ligand, along with any coordinated water molecules, acts as a hydrogen bond donor, forming N–H···O and O–H···O interactions. researchgate.net These hydrogen bonds can link adjacent chains or layers, extending the structure into a robust 3D supramolecular network. researchgate.netias.ac.in This hierarchical assembly demonstrates how the specific chemical information encoded in the ligand directs not only the formation of the coordination polymer but also its extended solid-state architecture. mdpi.com The resulting supramolecular frameworks can exhibit complex topologies, such as the interpenetrated networks seen in some designs. nih.gov

Metal-Organic Frameworks are renowned for their permanent porosity and high surface areas, making them prime candidates for gas storage and separation applications. rsc.org MOFs constructed using amine-functionalized ligands, such as 5-aminoisophthalate, are of particular interest because the amino groups can enhance the affinity for specific gas molecules like carbon dioxide (CO₂). frontiersin.org

For example, certain d¹⁰ metal-organic frameworks with amino-functionalized ligands have been investigated for their CO₂ adsorption properties. frontiersin.org The porosity and accessible volume within the framework are critical factors determining the gas uptake capacity. frontiersin.org While specific data on hydrogen storage in 5-aminoisophthalate-based MOFs is limited, the general principles of MOF design suggest that by tuning the pore size and surface chemistry, materials derived from this ligand could be tailored for the adsorption of various gases. researchgate.net The synergistic effect of the porous structure and the functional amino groups makes these materials promising for applications in gas capture and purification. rsc.org

FrameworkGasAdsorption Capacity (cm³/g)Temperature (K)Reference
Zn-MOF with amino-functionalized ligandCO₂2.4298 frontiersin.org
Cd-MOF with amino-functionalized ligandCO₂15.9298 frontiersin.org

Supramolecular Chemistry and Self-Assembly

The construction of the complex architectures described above is governed by the principles of supramolecular chemistry and self-assembly. nih.gov Self-assembly is a process where individual components—in this case, metal ions and the 5-aminoisophthalate ligand—spontaneously organize into stable, well-defined structures through the formation of coordination bonds and intermolecular interactions. mdpi.com

This process is highly programmable; the geometric and chemical information contained within the building blocks (the coordination preferences of the metal ion and the shape and functionality of the ligand) directs the assembly towards a specific thermodynamic product. nih.gov The use of labile metal-ligand interactions allows for "error-checking" and self-correction during the assembly process, leading to highly crystalline materials. nih.gov The study of these self-assembled systems provides fundamental insights into how complex, functional materials can be created from simple molecular precursors. mdpi.com

Investigation of Supramolecular Architectures

The precise arrangement of functional groups in this compound makes it an ideal candidate for constructing sophisticated supramolecular systems. The amino group and the carbonyl oxygen atoms of the ester groups can act as hydrogen bond donors and acceptors, respectively. This capability is fundamental to the self-assembly of molecules into larger, well-defined structures. Research on the parent compound, 5-aminoisophthalic acid, shows the formation of extensive three-dimensional hydrogen-bonded networks. nih.gov In these networks, chains are more prevalent than rings, highlighting the directional nature of the hydrogen bonds. nih.gov While direct studies detailing cyclobutane (B1203170) mimics, rosette cages, or nanotubes specifically with the diethyl ester are limited, the underlying principles of hydrogen bonding seen in the parent acid are applicable and suggest a high potential for forming such intricate architectures.

Factors Influencing Self-Assembly

The process of self-assembly is highly sensitive to environmental conditions, and understanding these factors is crucial for controlling the final structure and properties of the material.

Solvent Polarity: The choice of solvent plays a critical role in mediating the non-covalent interactions that drive self-assembly. nih.gov Solvents can compete for hydrogen bonding sites and affect the strength of hydrophobic and π-π stacking interactions. Research on isomeric and isomorphic complexes has shown that different solvent systems can lead to vastly different supramolecular structures, even under similar synthesis conditions. figshare.com

Substituent Effects: The nature of substituents on the aromatic ring can modulate the electronic properties and steric hindrance of the molecule, thereby fine-tuning the self-assembly process. Electron-withdrawing or electron-donating groups can alter the hydrogen-bonding strength and the tendency for π-π stacking. Studies on similar systems have shown that modifying peripheral substituents significantly influences gelation efficiency, with electron-withdrawing groups enhancing the process. researchgate.netnih.gov

FactorInfluence on Self-AssemblyResearch Finding
pH Alters the protonation state of the amino group, affecting hydrogen bonding patterns and crystal structure.Can regulate the final crystal structure and luminescent properties of resulting complexes. figshare.com
Solvent Polarity Mediates non-covalent interactions, with different solvents leading to distinct supramolecular architectures.Solvent molecules can enhance photoluminescence instead of quenching it in the final assembly. figshare.comnih.gov
Substituents Electronic effects (electron-donating/withdrawing) and steric hindrance can tune interaction strengths.Gelation efficiency is enhanced by electron-withdrawing substituents on the molecular periphery. researchgate.netnih.gov

Saponification-Triggered Gelation and Aggregation Phenomena

A fascinating application of ester-functionalized molecules like this compound is in the formation of gels triggered by a chemical reaction. Saponification, the hydrolysis of the ester groups to carboxylates using a base (like NaOH), can induce a dramatic change in the molecule's properties. This transformation from a neutral ester to a charged carboxylate can trigger a process of self-assembly and aggregation, leading to the formation of a gel. scribd.comresearchgate.net This process is driven by new intermolecular interactions, such as ion-dipole and enhanced hydrogen bonding, facilitated by the newly formed carboxylate groups. rsc.org This method represents a powerful strategy for creating "smart" materials that can undergo a phase transition in response to a chemical stimulus. researchgate.net

Charge-Transfer Phenomena in Supramolecular Systems

The this compound molecule contains an electron-donating amino group and an aromatic ring system that can participate in π-π interactions, making it a suitable component for charge-transfer complexes. When combined with electron-acceptor molecules, it can form systems where partial electron transfer occurs from the donor (this compound) to the acceptor. This phenomenon can lead to the emergence of new optical and electronic properties, such as distinct coloration. researchgate.net95.179.195 The formation of these charge-transfer complexes is often characterized by new absorption bands in their electronic spectra. orientjchem.org Studies on related aminobenzoic acid derivatives show that the positioning of the amino group (meta, as in this case) can significantly influence the charge-transfer character of the molecule's excited states. nih.gov

Catalysis

Beyond materials science, the chemical reactivity of this compound allows it to play a role in catalysis. The presence of the basic amino group and the aromatic scaffold provides opportunities for the molecule to act as a catalyst or a ligand in catalytic systems.

This compound as a Catalyst or Co-catalyst in Organic Reactions

While specific examples detailing this compound as a primary catalyst are not extensively documented in the reviewed literature, its structural motifs are common in organocatalysis. The amino group can function as a Brønsted-Lowry base or as a nucleophile to activate substrates. Functionalized nanomaterials and polymers incorporating similar amine functionalities have shown significant catalytic activity in various reactions. scilit.commdpi.com For instance, the related compound N-hydroxyphthalimide (NHPI) is a well-known co-catalyst in oxidation reactions. researchgate.net Given its structure, this compound could potentially be explored as an organocatalyst in reactions like aldol (B89426) condensations, Michael additions, or as a ligand for metal-catalyzed cross-coupling reactions.

Mechanisms of Catalysis Involving this compound

Hypothetically, the catalytic mechanism would depend on the specific reaction. If acting as a base catalyst, the amino group would deprotonate a substrate to generate a more reactive nucleophile. In a nucleophilic catalysis pathway, the amine could attack an electrophilic substrate to form a reactive intermediate. The efficiency of such catalytic processes would be influenced by the electronic environment of the aromatic ring, which is modulated by the two diethyl ester groups. The isophthalate (B1238265) structure provides a rigid scaffold that could be modified to create more complex and stereoselective catalysts.

Applications in Synthesis of Dihydropyridines

The Hantzsch dihydropyridine (B1217469) synthesis, a classic multi-component reaction reported in 1881 by Arthur Rudolf Hantzsch, is a fundamental method for creating dihydropyridine derivatives. The standard reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. The initial product is a dihydropyridine, which can subsequently be oxidized to form a pyridine (B92270) ring, driven by the stability gained through aromatization.

The nitrogen source is a critical component of this synthesis. While ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) are traditionally used, other primary amines can also serve this role. This compound, as an aromatic amine, possesses the necessary primary amino group (-NH₂) to function as the nitrogen donor in a modified Hantzsch reaction. In this capacity, the amine group would react with the β-keto esters to form an enamine intermediate, which then participates in the cyclization process to form the core 1,4-dihydropyridine (B1200194) ring structure. This positions this compound as a potential precursor for synthesizing highly functionalized dihydropyridine molecules, incorporating the isophthalate moiety directly into the final structure.

Sensors and Chemosensors

The unique structure of this compound makes it an excellent platform for the design of chemosensors, particularly for detecting metal ions.

Researchers have successfully utilized 5-aminoisophthalate derivatives to create highly selective and sensitive fluorescent chemosensors for detecting heavy and transition metal ions, which are known for their detrimental effects on ecosystems. A notable example is the development of a sensor for copper(II) ions (Cu²⁺).

A fluorescent chemosensor based on a 5-aminoisophthalate and kojic acid-linked bis-1,2,3-triazole was synthesized and demonstrated high selectivity for Cu²⁺ ions over a range of other metal ions, including Pb²⁺, Cr³⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, and Hg²⁺. Upon the addition of Cu²⁺, the sensor exhibited a nearly two-fold enhancement in its fluorescence emission intensity. The sensor was effective for detecting Cu²⁺ in the micromolar concentration range, with a calculated limit of detection (LOD) of 8.82 μM.

Similarly, Schiff base ligands derived from 5-aminoisophthalic acid have been investigated for their chemosensor properties. These compounds have shown selective sensory capabilities for detecting ferric (Fe³⁺) and mercury(II) (Hg²⁺) ions through spectrophotometric and fluorimetric methods.

Sensor TypeTarget IonDetection Limit (LOD)Stoichiometry (Ligand:Metal)
5-aminoisophthalate-based kojic acid-appended bis-1,2,3-triazoleCu²⁺8.82 μM2:1
Benzothiazole azo dye ("BAN")Hg²⁺9.45 nM (1.8 ppb)2:1

This table presents data on chemosensors for metal ion detection, including a sensor based on the 5-aminoisophthalate structure and another for comparison.

The sensing mechanism for these 5-aminoisophthalate-based fluorescent sensors primarily relies on coordination and complex formation with the target metal ion. When the sensor molecule binds to a metal ion like Cu²⁺, a stable complex is formed. This binding event alters the electronic properties of the fluorophore, leading to a significant change in its photophysical characteristics.

In the case of the Cu²⁺ sensor, the process involves the formation of a 2:1 ligand-to-metal complex. This coordination restricts intramolecular rotation and enhances the rigidity of the molecule, which in turn leads to a pronounced increase in fluorescence intensity—a phenomenon often referred to as chelation-enhanced fluorescence (CHEF).

In other systems, a displacement mechanism is employed. For instance, a non-fluorescent or weakly fluorescent sensor-metal complex can be designed. When a competing analyte, such as a biothiol, is introduced, it can preferentially bind to the metal ion, displacing the sensor molecule. This releases the free sensor, which is highly fluorescent, resulting in an "OFF-ON" switching response. This mechanism has been effectively used for the detection of cysteine and other biothiols using a pre-formed copper(II) complex.

Polymer Science and Materials (excluding basic properties)

The bifunctional nature of this compound, containing both amine and ester groups, makes it a valuable component in the field of polymer science for creating advanced materials.

Aromatic amines are widely used as curing agents or cross-linkers for epoxy resins. The primary amine group of this compound can react with the epoxy groups of the resin in a ring-opening addition reaction. Since the molecule has one primary amine group with two active hydrogens, it can connect with two epoxy groups, contributing to the formation of a robust, three-dimensional cross-linked polymer network. This process enhances the thermal, mechanical, and chemical resistance of the final material.

Furthermore, the structure of this compound is suitable for its use as a monomer in the synthesis of advanced polymers like polyamides. After hydrolysis of its two diethyl ester groups to form 5-aminoisophthalic acid, the molecule possesses both an amine group and two carboxylic acid groups. This "A₂B" type monomer can undergo self-condensation or be co-polymerized with other diamines or diacids to produce functional aromatic polyamides, which are known for their high thermal stability and mechanical strength.

The isophthalic acid framework, which forms the core of this compound, is a powerful building block for creating ordered nanostructures through self-assembly. Studies on related 5-alkylamido isophthalic acid derivatives have shown their ability to act as low molecular weight gelators in organic solvents.

This self-assembly is a hierarchical process driven by specific, non-covalent interactions. The primary driving force is the formation of strong hydrogen bonds between the carboxylic acid groups of the isophthalate units, which can organize into cyclic hexamers. These disk-shaped hexamers then stack upon one another to form elementary fibers. These fibers are further stabilized by hydrogen bonding between amide linker groups and π-π stacking interactions between the aromatic rings. This process results in the formation of a three-dimensional, self-assembled fibrillar network that can immobilize solvent molecules, leading to the formation of a supramolecular gel. This inherent capacity for hierarchical self-assembly indicates the potential of this compound derivatives to form nanoscaled superstructures in various organic media.

Supramolecular Copolymers and Polymersome Assembly

This compound, through its functional groups, holds potential as a monomer or building block in the synthesis of supramolecular copolymers. The aromatic ring provides rigidity, while the amine and diethyl ester functionalities offer sites for polymerization and hydrogen bonding. These interactions are fundamental to the self-assembly processes that form complex macromolecular structures.

Polymersomes are synthetic vesicles formed by the self-assembly of amphiphilic block copolymers, creating a hollow sphere with a bilayered membrane. mdpi.com These structures are capable of encapsulating both hydrophilic molecules within their aqueous core and hydrophobic substances within the membrane itself. mdpi.com The formation of polymersomes can be achieved through various techniques, including polymerization-induced self-assembly (PISA). rsc.org While direct research detailing the incorporation of this compound into polymersomes is not prevalent, its structural attributes make it a candidate for creating the necessary amphiphilic block copolymers. By modifying or polymerizing this compound, it could form part of either the hydrophobic or hydrophilic block, influencing the resulting polymersome's properties, such as membrane thickness, stability, and permeability.

Pharmaceutical Research and Medicinal Chemistry

Role as an Intermediate in Drug Synthesis

This compound and its close analog, Dimethyl 5-aminoisophthalate, are recognized as important organic intermediates in the pharmaceutical field. fishersci.caguidechem.com These compounds serve as versatile scaffolds for the synthesis of more complex molecules. The presence of a primary amine on the benzene (B151609) ring allows for a wide range of chemical modifications, such as amide bond formation or the introduction of new heterocyclic systems. The two diethyl ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups, providing further avenues for structural elaboration.

For instance, Dimethyl 5-aminoisophthalate is explicitly mentioned as a raw material for clinical drug intermediates. guidechem.com It is used in the synthesis of ligands for metal-organic frameworks and other complex chemical structures. rsc.org In one documented reaction, this compound (DEA) is formed as a product during the hydrolysis of a Schiff base, highlighting its stability and utility as a distinct chemical entity in multi-step synthetic pathways. researchgate.net

Exploration of Biological Activity of Derivatives (e.g., anticancer, neurological disorders)

The core structure of this compound is a valuable starting point for generating derivatives with potential therapeutic activities. Researchers have explored the biological activities of various molecules derived from or structurally related to this scaffold, with notable efforts in anticancer and neurological disorder research.

Anticancer Activity: The search for novel anticancer agents has led to the synthesis and evaluation of numerous heterocyclic compounds derived from amine-substituted aromatic precursors.

Thiazole Derivatives: Studies on polyfunctional substituted 1,3-thiazoles have demonstrated significant anticancer activity across numerous human tumor cell lines. nbuv.gov.ua

Aminopyrazole Derivatives: A series of 5-aminopyrazole derivatives were designed and synthesized to interfere with tumorigenesis, with some emerging as promising anti-proliferative agents against specific cancer cell lines. mdpi.com

Aminosalicylate-Thiazolinone Hybrids: Novel acetylated hybrid compounds derived from 5-aminosalicylic acid and 4-thiazolinone derivatives have shown potent anticancer activities, inducing DNA damage and arresting cancer cells at the G2/M phase. nih.gov

Diaminothiophene Derivatives: A series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives exhibited significant antiproliferative activity against breast cancer cells, with several compounds showing more potent activity than the standard drug Doxorubicin. researchgate.net

Neurological Disorders: The modulation of enzymes associated with neurodegeneration is a key strategy in treating neurological disorders. mdpi.com

Phosphodiesterase 5 (PDE5) Inhibition: PDE5 inhibitors have been investigated as potential treatments for a variety of neurological disorders due to their ability to limit neuroinflammation and enhance synaptic plasticity. mdpi.com

Antioxidant Properties: Condensed 5-aminothiazole derivatives have been synthesized and shown to be potent inhibitors of lipid peroxidation, protecting the central nervous system from injury caused by oxidative stress. amoghchemicals.in This suggests that derivatives of this compound could be explored for their potential neuroprotective effects.

Lead Compound Identification and Drug Discovery Efforts

In drug discovery, a "lead compound" is a chemical starting point that has some desired biological activity but may need modification to improve its potency, selectivity, or pharmacokinetic properties. The aminobenzene dicarboxylate scaffold, as seen in this compound, is a valuable platform for lead compound identification.

The functional groups of this compound—the aromatic amine and the two ester groups—allow for systematic chemical modifications to create a library of related compounds. This library can then be screened for activity against various biological targets. For example, the anticancer activities observed in derivatives of similar structures demonstrate the utility of this chemical class in identifying new therapeutic agents. nih.govresearchgate.net The synthesis of various 5-aminopyrazole derivatives to study their structure-activity relationships (SARs) is a clear example of how a core structure can be systematically modified to identify compounds with promising anti-proliferative and antioxidant properties. mdpi.com These efforts underscore the role of such scaffolds in the iterative process of drug design and development.

Agrochemical and Dye Industries (as advanced chemical intermediates)

This compound, and more broadly the 5-aminoisophthalate structure, serves as a key intermediate in the chemical industry, including the agrochemical and dye sectors. fishersci.cachemicalbook.com The reactivity of the amine group allows it to be a precursor for a variety of molecules.

In the agrochemical industry , intermediates like these are used to produce active ingredients for pesticides, herbicides, and fungicides. Phenolic compounds, for example, are important intermediates for commercial agrochemicals and some exhibit promising pesticidal activities. mdpi.com The structural features of this compound make it suitable for incorporation into more complex agrochemical products.

In the dye industry , aromatic amines are fundamental building blocks for a vast range of colorants. Intermediates containing diethyl amino groups are used in the production of basic dyes and disperse dyes. amoghchemicals.inamoghchemicals.in These intermediates contribute to the final dye's color, stability, and affinity for textile fibers. amoghchemicals.in The 5-aminoisophthalate core can be chemically modified to create chromophores, the part of a molecule responsible for its color, making it a valuable precursor in the synthesis of specialized dyes.

Advanced Functional Materials

The 5-aminoisophthalate ligand, derived from this compound, is a highly effective building block for the creation of advanced functional materials, particularly Metal-Organic Frameworks (MOFs). mdpi.com MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands).

The 5-aminoisophthalate ligand is particularly useful because its carboxylate groups can bind to metal centers, while the amine group can either remain as a functional site within the MOF's pores or be used for post-synthetic modification. mdpi.com This has led to the development of a variety of functional MOFs:

Luminescent Materials: A luminescent calcium 5-aminoisophthalate coordination polymer has been synthesized, demonstrating the potential for creating optically active materials. fishersci.ca Dysprosium-based MOFs using the 5-aminoisophthalic acid ligand exhibit intense photo-luminescence and have shown a fascinating capacity to act as sensors, with their signal varying depending on the solvent to which they are exposed. mdpi.com

Photocatalysts: MOFs constructed using a derivative of 5-aminoisophthalic acid have exhibited excellent photocatalytic activities for the degradation of dyes under visible light irradiation. rsc.org Another nickel-based MOF incorporating 5-aminoisophthalic acid also demonstrated photocatalytic activity for dye degradation. researchgate.net

Structural Diversity: Research has shown that using 5-aminoisophthalate with different metal centers like magnesium, calcium, and barium can lead to a remarkable diversity of structures, from discrete complexes to 1D chains and 2D layered materials. mdpi.com

This compound serves as a direct precursor to the 5-aminoisophthalic acid ligand required for these syntheses, typically through a simple hydrolysis step. It can also be used directly in the synthesis of more complex organic linkers before their incorporation into MOFs. rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing diethyl 5-aminoisophthalate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : this compound can be synthesized via esterification of 5-aminoisophthalic acid with ethanol under acidic catalysis. Key variables include temperature (70–90°C), molar ratios (1:2.5 for acid:ethanol), and catalyst concentration (e.g., H₂SO₄ at 5–10% v/v). Optimization should involve iterative DOE (Design of Experiments) to assess yield variations with temperature, solvent purity, and reaction time. Characterization via TLC or HPLC at intermediate steps ensures reaction progression . Example Table: Yield Optimization Under Different Conditions
Temperature (°C)Catalyst (%)Reaction Time (hr)Yield (%)
7051262
807.51078
9010885

Q. How should researchers characterize this compound to confirm purity and structural integrity?

  • Methodological Answer : Use a multi-spectral approach:
  • NMR : Compare ¹H and ¹³C NMR shifts with literature values (e.g., ester carbonyl peaks at ~168–170 ppm in ¹³C NMR).
  • FTIR : Validate amine (-NH₂, ~3400 cm⁻¹) and ester (-COO, ~1720 cm⁻¹) functional groups.
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 252.1.
    Purity should be verified via HPLC (≥95% by area) using a C18 column and acetonitrile/water gradient .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal.
  • Storage : Keep in amber glass bottles at 4°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving stereochemical uncertainties. Use SHELX programs for structure refinement:

Index diffraction patterns with SHELXD to identify unit cell parameters.

Refine atomic coordinates and thermal parameters using SHELXL (e.g., R-factor < 0.05 for high confidence).

Validate hydrogen bonding networks (e.g., amine-ester interactions) via Mercury visualization software.
Contradictions between experimental and computational models (e.g., DFT-optimized geometries) should be resolved by re-examining crystallization solvents or disorder modeling .

Q. How should researchers address discrepancies in reported bioactivity data for this compound-based compounds?

  • Methodological Answer :
  • Data Triangulation : Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Batch Analysis : Replicate experiments using standardized protocols (e.g., fixed DMSO concentrations, cell passage numbers).
  • Meta-Analysis : Use PRISMA guidelines to review literature, focusing on studies with rigorous controls (e.g., positive/negative controls in pharmacological assays) .

Q. What computational strategies are effective for predicting the reactivity of this compound in coordination polymers?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict ligand binding sites (e.g., amine vs. ester coordination).
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. THF) to assess template effects on polymer morphology.
  • Topological Analysis : Use TOPOS Pro to classify network connectivity (e.g., pcu vs. dia topologies) .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?

  • Methodological Answer :
  • Detailed Documentation : Follow Beilstein Journal guidelines to report exact molar ratios, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization).
  • Open Data : Share raw spectral files (e.g., .jdx for NMR) in supplementary materials.
  • Collaborative Validation : Cross-validate results with independent labs using identical starting materials .

Data Management & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Error Propagation : Calculate confidence intervals via bootstrapping (n=1000 iterations).
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 5-aminoisophthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl 5-aminoisophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.